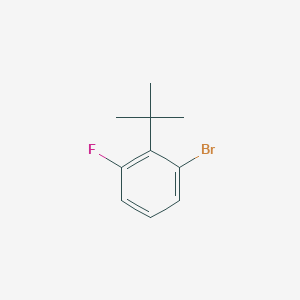
1-Bromo-2-tert-butyl-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-tert-butyl-3-fluorobenzene is an organic compound with the molecular formula C10H12BrF It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 3 are substituted by bromine, tert-butyl, and fluorine groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-tert-butyl-3-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-tert-butyl-3-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-tert-butyl-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 2-tert-butyl-3-fluorophenol when using sodium methoxide.
Coupling Reactions: Biaryl compounds when undergoing Suzuki coupling.
Scientific Research Applications
1-Bromo-2-tert-butyl-3-fluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-tert-butyl-3-fluorobenzene in chemical reactions involves the interaction of its functional groups with reagents and catalysts. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The tert-butyl and fluorine groups influence the compound’s reactivity and stability, affecting the overall reaction pathway.
Comparison with Similar Compounds
1-Bromo-3-fluorobenzene: Lacks the tert-butyl group, resulting in different reactivity and applications.
1-Bromo-4-tert-butylbenzene: Lacks the fluorine atom, affecting its chemical properties and uses.
1-Bromo-3-(tert-butyl)-5-fluorobenzene: Similar structure but with different substitution pattern, leading to varied reactivity.
Uniqueness: 1-Bromo-2-tert-butyl-3-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both tert-butyl and fluorine groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C10H12BrF |
|---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
1-bromo-2-tert-butyl-3-fluorobenzene |
InChI |
InChI=1S/C10H12BrF/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6H,1-3H3 |
InChI Key |
QNZJIYOVBNBEHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


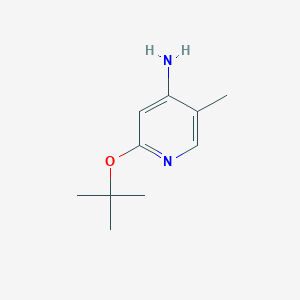
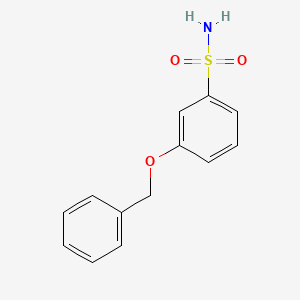

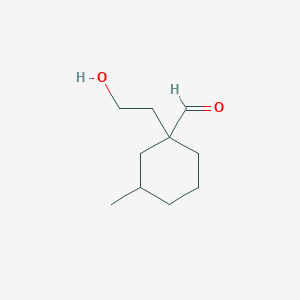
![3-((Benzo[b]thiophen-3-ylmethyl)amino)propan-1-ol](/img/structure/B13288170.png)
amine](/img/structure/B13288173.png)
![2-[5-(Propan-2-yl)-1,2-oxazol-4-yl]ethan-1-amine](/img/structure/B13288175.png)
![1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene](/img/structure/B13288179.png)
![4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine](/img/structure/B13288181.png)
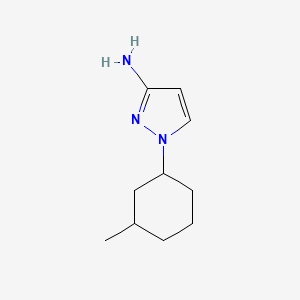
![(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol](/img/structure/B13288187.png)
![4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13288193.png)
![(5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine](/img/structure/B13288206.png)
![3-(tert-Butylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13288216.png)
